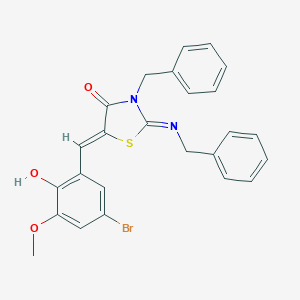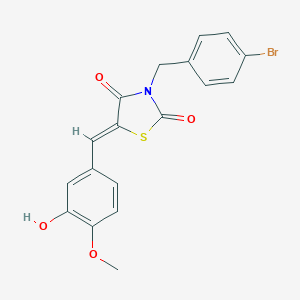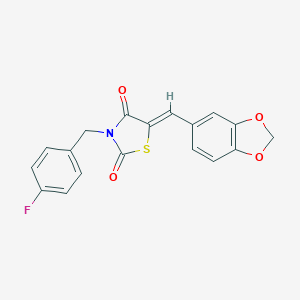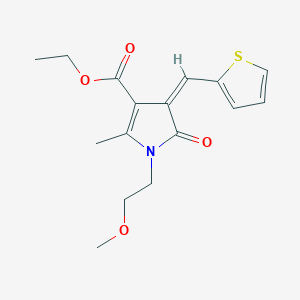
(2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a highly potent and selective inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and glucose homeostasis, making this compound a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.
Mecanismo De Acción
(2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one works by inhibiting the activity of this compound, a key regulator of insulin signaling and glucose homeostasis. This compound dephosphorylates and inactivates the insulin receptor and other downstream signaling molecules, leading to insulin resistance and impaired glucose uptake. By inhibiting this compound, this compound enhances insulin signaling and glucose uptake, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal studies. These include:
- Improved glucose tolerance and insulin sensitivity
- Reduced body weight and adiposity
- Increased energy expenditure and thermogenesis
- Enhanced lipid metabolism and reduced hepatic steatosis
- Improved endothelial function and reduced inflammation
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is its high potency and selectivity for this compound inhibition. This makes it a valuable tool for studying the role of this compound in insulin signaling and glucose homeostasis. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in in vivo experiments.
Direcciones Futuras
There are several future directions for (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one research. These include:
- Optimization of the synthesis method to improve yield and solubility
- Development of more potent and selective this compound inhibitors based on the structure of this compound
- Evaluation of the long-term safety and efficacy of this compound in animal models and humans
- Investigation of the potential therapeutic applications of this compound in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease
- Exploration of the molecular mechanisms underlying the biochemical and physiological effects of this compound on insulin signaling and glucose homeostasis.
Métodos De Síntesis
The synthesis of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazolidin-4-one with benzaldehyde and 5-bromo-2-hydroxy-3-methoxybenzaldehyde in the presence of acetic acid. The resulting product is a yellow crystalline solid with a melting point of 240-242°C.
Aplicaciones Científicas De Investigación
(2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in type 2 diabetes and other metabolic disorders. In vitro studies have shown that this compound is a highly potent and selective inhibitor of this compound, which plays a critical role in insulin signaling and glucose homeostasis. Animal studies have demonstrated that this compound improves glucose tolerance and insulin sensitivity, and reduces body weight and adiposity in obese and diabetic mice.
Propiedades
Fórmula molecular |
C25H21BrN2O3S |
|---|---|
Peso molecular |
509.4 g/mol |
Nombre IUPAC |
(5Z)-3-benzyl-2-benzylimino-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H21BrN2O3S/c1-31-21-14-20(26)12-19(23(21)29)13-22-24(30)28(16-18-10-6-3-7-11-18)25(32-22)27-15-17-8-4-2-5-9-17/h2-14,29H,15-16H2,1H3/b22-13-,27-25? |
Clave InChI |
MLIGBCKOBCSVCV-RXVMHUJQSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)/C=C\2/C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)Br |
SMILES |
COC1=C(C(=CC(=C1)Br)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)O |
SMILES canónico |
COC1=CC(=CC(=C1O)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide](/img/structure/B302344.png)
![methyl 4-chloro-3-(5-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302345.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-3-methylbenzohydrazide](/img/structure/B302347.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)acetohydrazide](/img/structure/B302348.png)

![(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302354.png)


![5-[4-(Diethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302358.png)
![5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302361.png)

![N-(4-bromo-3-chlorophenyl)-2-{2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302364.png)
![N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302366.png)
![N-(3,4-dimethylphenyl)-2-{4-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B302367.png)